4,4-Diphenylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-diphenylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-18(17(20)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXDIURPRSSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504524 | |
| Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13128-74-0 | |
| Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4,4 Diphenylcyclohexane 1,3 Dione
Retrosynthetic Analysis of the 4,4-Diphenylcyclohexane-1,3-dione Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis primarily involves disconnections corresponding to well-established carbon-carbon bond-forming reactions.
The most logical disconnections are those that simplify the cyclic 1,3-dione core. The key bond formations in the forward sense are a Michael addition and an intramolecular condensation reaction (such as a Dieckmann or Claisen condensation).
Disconnection 1 (C-C Bond within the Ring): The first disconnection breaks the bond between the carbonyl carbon (C1) and the active methylene (B1212753) carbon (C2). This reveals a 6-oxoheptanoate (B11819090) ester intermediate. This step corresponds to an intramolecular Claisen condensation in the forward synthesis.
Disconnection 2 (Michael Addition): A further disconnection at the C4-C5 bond simplifies the structure into two key synthons. This step relates to a Michael-type conjugate addition. The precursors identified are a malonic ester equivalent (the nucleophile) and an α,β-unsaturated ketone (the Michael acceptor).
This leads to the identification of the following starting materials:
Diphenylacetone: This molecule serves as the precursor to the α,β-unsaturated ketone.
A malonic acid ester (e.g., diethyl malonate): This provides the active methylene group and the second carbonyl functionality after cyclization and subsequent hydrolysis/decarboxylation.
An acrylate (B77674) equivalent (e.g., ethyl acrylate): In an alternative and more direct route, this can serve as the Michael acceptor.
This analysis suggests a convergent synthesis strategy where the diphenyl moiety is introduced early, followed by the construction of the cyclohexane-1,3-dione ring.
Direct Synthesis Approaches to the this compound Core
The synthesis of 4,4-disubstituted cyclohexane-1,3-diones can be accomplished through various methods, ranging from classical multistep sequences to more efficient one-pot procedures.
Multistep Synthetic Routes via Aldol (B89426) Condensation and Michael Addition
A foundational and widely understood method for constructing the cyclohexane-1,3-dione ring involves a sequence of classic organic reactions. This approach is exemplified by the synthesis of related compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).
The analogous synthesis for the 4,4-diphenyl derivative would proceed via the following steps:
Michael Addition: The first step is a base-catalyzed conjugate addition, known as the Michael reaction. An enolate, generated from a soft nucleophile like diethyl malonate using a base such as sodium ethoxide, attacks an α,β-unsaturated ketone. This acceptor can be prepared from diphenylacetone. The reaction forms a 1,5-dicarbonyl compound.
Intramolecular Condensation: The resulting Michael adduct undergoes a subsequent intramolecular condensation reaction. Under basic conditions, an enolate forms and attacks one of the ester carbonyls in a Dieckmann condensation (an intramolecular Claisen condensation). This cyclization step forms the six-membered ring.
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group to a carboxylic acid. Subsequent heating leads to facile decarboxylation, yielding the final this compound product.
This sequence provides a reliable, albeit lengthy, pathway to the target molecule, with each step being a well-documented and high-yielding transformation. tamu.edu
Advanced One-Pot Cyclization Methods for 4,4-Disubstituted Cyclohexane-1,3-diones
Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, leading to the development of one-pot methodologies. For the synthesis of 4,4-disubstituted cyclohexane-1,3-diones, consecutive Michael-Claisen processes have been developed. organic-chemistry.org These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents.
In a typical one-pot approach for a related 4,4-disubstituted system, a ketone (like diphenylacetone) is reacted with two equivalents of an α,β-unsaturated ester (like ethyl acrylate) in the presence of a strong base such as sodium hydride or potassium t-butoxide. google.comgoogle.comresearchgate.net The reaction proceeds through a tandem sequence:
The base deprotonates the ketone to form an enolate.
This enolate engages in a Michael addition with the first molecule of the acrylate ester.
The resulting intermediate is deprotonated again to form a new enolate, which undergoes a second Michael addition with another molecule of the acrylate ester.
The final step is an intramolecular Claisen condensation of the resulting diester, which, after workup, yields the 4-substituted cyclohexane-1,3-dione ring.
These one-pot methods are highly regioselective and have been shown to be scalable, representing a significant advancement over traditional multistep routes. organic-chemistry.org
Functionalization and Derivatization Strategies for this compound
The presence of multiple reactive sites makes this compound a versatile scaffold for chemical modification. The active methylene center and the two carbonyl groups are the primary loci for functionalization. researchgate.net
Reactions at the Active Methylene Center
The methylene group at the C2 position is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic (pKa ≈ 11). This facilitates the formation of a stabilized enolate ion, which is a potent nucleophile, enabling a variety of C-C bond-forming reactions.
Alkylation and Acylation: The enolate readily reacts with electrophiles like alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. organic-chemistry.orgyoutube.com This allows for the introduction of a wide range of substituents at the C2 position, leading to 2-alkyl or 2-acyl derivatives.
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes or ketones, typically catalyzed by a weak amine base like piperidine (B6355638). wikipedia.org This reaction involves the initial formation of a C2-alkenylidene derivative, which can undergo further transformations. nih.gov For instance, condensation with an aromatic aldehyde followed by cyclization is a common route to xanthene derivatives. researchgate.netresearchgate.net
Table 1: Functionalization Reactions at the Active Methylene Center
| Reaction Type | Reagents | General Product Structure |
|---|---|---|
| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | 2-Alkyl-4,4-diphenylcyclohexane-1,3-dione |
| Acylation | Base (e.g., NaH), Acyl Chloride (RCOCl) | 2-Acyl-4,4-diphenylcyclohexane-1,3-dione |
| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., Piperidine) | 2-(Arylmethylene)-4,4-diphenylcyclohexane-1,3-dione |
Carbonyl Group Modifications and Transformations
The two carbonyl groups of the dione (B5365651) are electrophilic centers that can undergo nucleophilic attack, serving as gateways to a vast array of derivatives, most notably heterocyclic compounds. researchgate.netnih.govresearchgate.net
Heterocycle Synthesis: Condensation reactions with binucleophiles are a powerful tool for constructing fused or spiro-heterocyclic systems.
Reaction with hydrazine (or its derivatives) yields pyrazole-fused systems.
Reaction with hydroxylamine leads to the formation of isoxazole (B147169) derivatives.
Condensation with urea or thiourea can produce pyrimidine-based structures. acs.org
Reaction with 1,3-diamines can lead to the formation of 1,4-diazepines. rsc.org
Protection Chemistry: The carbonyl groups can be selectively protected as acetals or ketals (e.g., 1,3-dioxolanes or 1,3-dithianes) using diols or dithiols under acidic catalysis. organic-chemistry.orgorganic-chemistry.org This masking strategy is crucial when selective reactions are desired at other positions of the molecule.
Reduction: The ketone functionalities can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride, yielding the corresponding diol.
Table 2: Heterocyclic Derivatives from Carbonyl Group Reactions
| Reagent | Resulting Heterocyclic System |
|---|---|
| Hydrazine (H₂NNH₂) | Fused Pyrazole |
| Hydroxylamine (H₂NOH) | Fused Isoxazole |
| Urea (H₂NCONH₂) | Fused Pyrimidinone |
| Thiourea (H₂NCSNH₂) | Fused Thiopyrimidinone |
| 1,3-Diaminopropane | Fused 1,4-Diazepine |
Formation of Complex Polycyclic Systems from this compound Precursors
The rigid framework and reactive sites of this compound make it an ideal building block for the construction of intricate polycyclic systems. A prominent strategy involves its participation in multi-component reactions to form fused heterocyclic structures, most notably xanthene and acridine (B1665455) derivatives. bohrium.comresearchgate.net
A widely employed method is the one-pot synthesis of tetrahydroxanthenone derivatives through the condensation of this compound with an aromatic aldehyde. ijcrt.org This reaction typically proceeds via an initial Knoevenagel condensation between the dione and the aldehyde to form an α,β-unsaturated intermediate (an alkylidene dione). wikipedia.orgnih.gov This intermediate is a highly reactive Michael acceptor. In the presence of a suitable nucleophile, such as a second molecule of the dione or a naphthol, a subsequent Michael addition occurs, followed by a cyclization and dehydration cascade to yield the final tricyclic xanthene product. mdpi.com This approach is valued for its efficiency and atom economy in creating complex scaffolds from simple starting materials. bohrium.com
These reactions can be catalyzed by a variety of substances, including acids and bases, and can be performed under different conditions, including solvent-free or in aqueous media, sometimes enhanced by microwave or ultrasonic irradiation. ijcrt.org The resulting polycyclic xanthene frameworks are of significant interest due to their prevalence in biologically active compounds and their applications in materials science as dyes and fluorescent materials. mdpi.com
Catalytic Methodologies in this compound Synthesis and Derivatization
Catalysis is fundamental to unlocking the synthetic potential of this compound, enabling efficient and selective transformations. The choice of catalyst—acid, base, or transition metal—directs the reaction pathway towards specific products, controlling outcomes such as condensation, annulation, and functionalization. These catalytic methods are crucial for overcoming activation barriers, enhancing reaction rates, and achieving high yields of desired complex molecules.
Acid Catalysis in Cyclohexanedione Chemistry
Acid catalysis plays a pivotal role in reactions involving 1,3-diones, including the 4,4-diphenyl derivative. In the context of forming polycyclic systems like xanthenes, acid catalysts are used to activate the aldehyde component towards nucleophilic attack from the dione. ijcrt.org The reaction mechanism involves the protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity. This facilitates the initial Knoevenagel condensation with the enol form of this compound. mdpi.com
A variety of acid catalysts have been reported for the synthesis of xanthenediones from 1,3-cyclohexanedione (B196179) precursors, demonstrating the versatility of this approach. These range from simple Brønsted acids like acetic acid and ammonium (B1175870) chloride to solid acids and ionic liquids, which offer advantages in terms of reusability and environmentally benign procedures. bohrium.comijcrt.org
| Catalyst | Reaction Type | Substrates | Key Features/Advantages | Reference |
|---|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | Xanthene Synthesis | Aromatic Aldehydes + 1,3-Diketones | Simple, inexpensive catalyst for one-pot synthesis. | ijcrt.org |
| Acetic Acid | Xanthene Synthesis | Arylaldehydes + 1,3-Dicarbonyls | Commonly used Brønsted acid catalyst. | ijcrt.org |
| Fe₃O₄ Nanoparticles | Xanthene Synthesis | Aryl Aldehydes + 1,3-Diketones | Magnetic, recyclable catalyst; reactions often performed in water. | ijcrt.org |
| Ionic Liquids (e.g., [Hbim]BF₄) | Xanthene Synthesis | Aldehydes + 1,3-Diketones | Acts as both solvent and catalyst; can be recycled. Often used with ultrasonic irradiation. | ijcrt.org |
| Trimethylsilyl Chloride (TMSCl) | Xanthene Synthesis | Aromatic Aldehydes + Dimedone | Effective Lewis acid for cyclocondensation. | ijcrt.org |
Base Catalysis for Directed Transformations
Base catalysis is instrumental in reactions that hinge on the nucleophilicity of the active methylene group (C2) in this compound. The primary role of the base is to deprotonate this position, generating a resonance-stabilized enolate ion. studycorgi.com This enolate is a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a classic example where a weak base, such as piperidine or triethylamine (B128534) (Et₃N), is employed as the catalyst. wikipedia.orgsigmaaldrich.com The base facilitates the formation of the enolate, which then adds to an aldehyde or ketone. The resulting adduct typically undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com In multi-step, one-pot syntheses, this base-catalyzed step is often the gateway to more complex structures. For instance, in the synthesis of dimedone, a related dione, a strong base (sodium ethoxide) is used to catalyze both an initial Michael addition and a subsequent intramolecular aldol condensation. studycorgi.com This highlights how the choice of base can direct the reaction toward specific and complex outcomes.
| Catalyst/Base | Reaction Type | Role of Base | Example Product Class | Reference |
|---|---|---|---|---|
| Piperidine | Knoevenagel Condensation | Weakly basic amine catalyst for enolate formation. | α,β-Unsaturated Ketones | wikipedia.org |
| Triethylamine (Et₃N) | Xanthene/Acridine Synthesis | Catalyst for initial condensation step. | Xanthenes, Acridines | bohrium.com |
| Ammonium Acetate (NH₄OAc) | Hantzsch-type reactions / Acridine Synthesis | Acts as a base and a source of nitrogen. | Acridinediones | bohrium.com |
| Sodium Ethoxide | Michael Addition / Aldol Condensation | Strong base for generating enolates for conjugate addition and cyclization. | Cyclized Diketones | studycorgi.com |
Transition Metal Catalysis for Advanced Functionalization
While acid and base catalysis primarily exploit the inherent reactivity of the dione's carbonyl and methylene groups, transition metal catalysis offers pathways for more advanced functionalizations that are otherwise difficult to achieve. These methods can enable the activation of typically inert C-H bonds or facilitate complex coupling reactions. mdpi.com
For cyclic diones, transition metal catalysts like ruthenium and rhodium have been employed for hydrogenations to produce the corresponding 1,3-diols. nih.gov More advanced applications could involve palladium- or rhodium-catalyzed reactions for the functionalization of the dione scaffold. For example, catalytic systems are known to facilitate cascade reactions, such as arylative cyclizations of diynes, which lead to complex polycyclic structures. mdpi.com Although specific examples employing this compound are not extensively documented in current literature, the principles of transition metal-catalyzed C-H activation and cross-coupling reactions are broadly applicable. Such strategies could potentially be used to introduce aryl or alkyl groups at specific positions on the cyclohexane (B81311) ring or to construct novel fused ring systems through intramolecular annulation reactions. mdpi.com
Tautomeric Equilibria and Conformational Analysis of 4,4 Diphenylcyclohexane 1,3 Dione
Fundamental Principles of Keto-Enol Tautomerism in 1,3-Diketones
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a molecule containing a carbonyl group) and an "enol" form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond). researchgate.netnih.gov This process involves the movement of a proton and the shifting of bonding electrons, resulting in two interconvertible constitutional isomers. nih.gov While for simple ketones and aldehydes the keto form is generally more stable and thus predominates at equilibrium, the situation is often reversed for 1,3-dicarbonyl compounds. cdnsciencepub.comlibretexts.org
The enhanced stability of the enol tautomer in 1,3-diketones is attributed to two primary factors:
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that increases stability. libretexts.org
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via an intramolecular hydrogen bond with the oxygen of the nearby carbonyl group. libretexts.orgmasterorganicchemistry.com
This synergistic stabilization is significant. For instance, in the case of acetylacetone (B45752) (2,4-pentanedione), the enol form constitutes approximately 85% of the mixture under normal conditions. cdnsciencepub.comlibretexts.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. nih.gov
Quantitative Assessment of Tautomeric Forms in Solution and Solid State
The precise balance between the keto and enol forms is highly sensitive to the molecular structure and the surrounding environment.
The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the enol form to the keto form. This constant is significantly influenced by external conditions such as the solvent and temperature.
Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents like chloroform (B151607) or cyclohexane (B81311) cannot form strong hydrogen bonds with the diketone, thus allowing the intramolecular hydrogen bond of the enol form to be a dominant stabilizing factor. cdnsciencepub.comresearchgate.net This generally favors the enol tautomer. Conversely, polar, protic solvents can form hydrogen bonds with the carbonyl groups of the keto form, stabilizing it and potentially shifting the equilibrium towards the diketo tautomer. researchgate.net Studies on cyclohexane-1,3-dione have shown that the enol form is less prevalent in more polar solvents. researchgate.net
Temperature Effects: Temperature can also shift the equilibrium. The thermodynamic parameters of the tautomerization, such as enthalpy change (ΔH°), determine the direction of the shift. For cyclohexane-1,3-dione in chloroform, the enthalpy change for the formation of the enol from the keto form is positive, indicating that an increase in temperature would favor the enol form. cdnsciencepub.com
| Factor | Influence on Equilibrium (Keto ⇌ Enol) | Rationale |
|---|---|---|
| Non-Polar Solvent | Shifts toward Enol | Favors intramolecular hydrogen bonding in the enol form. |
| Polar Protic Solvent | Shifts toward Keto | Solvent hydrogen-bonds with and stabilizes the keto form. |
| Increased Temperature | Typically shifts toward the more stable enol form (system dependent). | The direction depends on the enthalpy of the reaction (ΔH°). |
| Conjugation | Stabilizes Enol | Delocalization of π-electrons lowers the energy of the enol tautomer. |
| Intramolecular H-Bonding | Stabilizes Enol | Formation of a stable quasi-aromatic ring. |
While specific experimental data on the tautomeric equilibrium of 4,4-diphenylcyclohexane-1,3-dione is not extensively documented in the surveyed literature, the influence of the geminal diphenyl groups at the C-4 position can be inferred from established chemical principles. The C-4 position is alpha to one carbonyl and beta to the other.
Substitution on the cyclohexane-1,3-dione ring can significantly alter the keto-enol balance. For example, studies on 5,5-dimethylcyclohexane-1,3-dione (B117516) show that it has a lower percentage of enol form compared to the unsubstituted cyclohexane-1,3-dione. cdnsciencepub.com This suggests that alkyl substitution at a non-enolizing position can still disfavor enolization.
For this compound, the two bulky phenyl groups at the C-4 position would introduce considerable steric strain. This steric hindrance would likely destabilize the enol tautomer. The formation of the enol requires a planar or near-planar arrangement of the C=C-C=O conjugated system for maximum stability. The large phenyl groups would likely force the cyclohexane ring into a conformation that disrupts this planarity, thereby raising the energy of the enol form and shifting the equilibrium significantly toward the diketo tautomer. Therefore, it is expected that this compound exists predominantly in its diketo form in most conditions.
Conformational Landscape and Energetics of this compound Tautomers
The six-membered ring of cyclohexane derivatives is not planar and exists in various conformations to minimize strain.
The cyclohexane-1,3-dione ring is flexible and can adopt several conformations, such as a sofa, boat, or twist-boat form. nih.gov In the case of this compound, the presence of two large, sterically demanding phenyl groups on the same carbon atom (a geminal substitution) dominates the conformational preferences.
These bulky groups will arrange themselves to minimize steric interactions with each other and with the hydrogen atoms on the adjacent carbons (C-5 and C-6). A standard chair conformation would lead to highly unfavorable 1,3-diaxial interactions. Therefore, the ring is likely to adopt a non-chair conformation, such as a twist-boat or sofa conformation. These conformations can better accommodate the bulky substituents by moving them further away from other atoms in the ring. Computational studies on similarly substituted rings often show that such distorted conformations are energetically favored over the classic chair form. researchgate.net
| Conformation | Description | Relevance to this compound |
|---|---|---|
| Chair | Most stable for cyclohexane, but often strained in substituted systems. | Unlikely due to severe steric hindrance from axial phenyl groups. |
| Boat | A higher energy conformation with flagpole interactions. | Possible, but generally less stable than the twist-boat. |
| Twist-Boat | A flexible conformation that minimizes flagpole and eclipsing interactions. | A likely conformation to accommodate the bulky geminal diphenyl groups. |
| Sofa (or Half-Chair) | One part of the ring is planar. Often seen in cyclohexenone derivatives. | A plausible conformation, especially for the enol tautomer, though its stability would be compromised by steric strain. |
The interconversion between the keto and enol tautomers proceeds through distinct pathways depending on whether the process is acid- or base-catalyzed.
Acid-Catalyzed Pathway: In the presence of an acid, a proton first adds to the oxygen of one of the carbonyl groups. Subsequently, a base (which could be a solvent molecule) removes an alpha-proton from the C-2 position, leading to the formation of the C=C double bond of the enol. libretexts.org
Base-Catalyzed Pathway: In a basic medium, a base first removes the acidic alpha-proton from the C-2 position to form an enolate ion. This enolate is a resonance-stabilized intermediate. Protonation of the enolate oxygen by a protic solvent or a conjugate acid then yields the enol form.
While the general mechanisms are well-understood, specific quantitative data on the activation energy barriers for these interconversions in this compound are not available in the examined literature. Computational studies on other diketones have calculated these barriers, but they are highly system-dependent. orientjchem.org Given the likely steric hindrance in the enol form of this compound, it is probable that the activation energy for enolization is significantly higher than that for simpler, unhindered 1,3-diketones.
Advanced Spectroscopic Characterization of 4,4 Diphenylcyclohexane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 4,4-diphenylcyclohexane-1,3-dione, various NMR experiments can be employed to ascertain its structural features.
Proton NMR (¹H NMR) is fundamental in identifying the presence of different tautomeric forms of this compound in solution. This compound can exist in equilibrium between its diketo form and one or more enol forms. wikipedia.org The diketo form would be expected to show distinct signals for the methylene (B1212753) protons of the cyclohexane (B81311) ring. The enol form, on the other hand, would exhibit a characteristic signal for the enolic hydroxyl proton, often as a broad singlet, and a signal for the vinylic proton.
The chemical shifts of the protons are influenced by their local electronic environment. The protons of the phenyl groups typically appear in the aromatic region of the spectrum (around 7-8 ppm). The methylene protons adjacent to the carbonyl groups in the diketo form would be expected to resonate at a different frequency compared to the methylene protons in the enol form.
Proton exchange studies, often facilitated by the addition of a small amount of D₂O, can help in the assignment of exchangeable protons, such as the enolic hydroxyl proton. The disappearance of the hydroxyl signal upon addition of D₂O confirms its assignment. The rate of this exchange can also provide insights into the dynamics of the tautomeric equilibrium. The study of related 2-acyl-substituted cyclohexane-1,3-diones has shown that the equilibrium between different tautomers can be effectively investigated using ¹H NMR. sigmaaldrich.com
Expected ¹H NMR Data for this compound (Diketo Form):
Phenyl Protons: Multiplet in the aromatic region.
Methylene Protons (adjacent to C=O): Signals in the aliphatic region.
Methylene Protons (at C5): A distinct signal in the aliphatic region.
Expected ¹H NMR Data for this compound (Enol Form):
Phenyl Protons: Multiplet in the aromatic region.
Enolic OH Proton: A broad singlet, which is exchangeable with D₂O.
Vinylic Proton: A singlet in the vinylic region.
Methylene Protons: Signals in the aliphatic region, with chemical shifts differing from the diketo form.
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
In the diketo form, two signals corresponding to the carbonyl carbons would be expected in the downfield region of the spectrum (typically >190 ppm). The quaternary carbon atom bonded to the two phenyl groups would also have a characteristic chemical shift. The carbons of the phenyl groups will produce several signals in the aromatic region (around 120-150 ppm). brainly.com The methylene carbons of the cyclohexane ring will appear in the upfield aliphatic region.
The enol form would show a different ¹³C NMR spectrum. The carbonyl carbon signal would be shifted, and new signals corresponding to the enolic double bond carbons would appear. One of these carbons would be deshielded due to the attached hydroxyl group. The analysis of ¹³C NMR spectra of related cyclohexane-1,3-dione derivatives has been instrumental in understanding their tautomeric forms. sigmaaldrich.com
Table 1: Expected ¹³C NMR Chemical Shift Ranges for Tautomers of this compound
| Functional Group | Diketo Form (ppm) | Enol Form (ppm) |
| Carbonyl (C=O) | >190 | One C=O signal, shifted |
| Enol (C=C) | - | ~100-160 |
| Phenyl (C-Ar) | ~120-150 | ~120-150 |
| Quaternary (C-Ph₂) | ~50-70 | Shifted due to tautomerism |
| Methylene (CH₂) | ~30-50 | Shifted due to tautomerism |
Advanced NMR techniques can provide even more detailed structural information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. A COSY spectrum would show correlations between neighboring protons, helping to trace the proton network within the cyclohexane ring. An HSQC spectrum would correlate each proton with the carbon it is directly attached to, confirming the assignments made from the 1D spectra.
Solid-state NMR could be employed to study the structure of this compound in its crystalline form, providing information that is complementary to solution-state NMR. This can be particularly useful for understanding intermolecular interactions and polymorphism. Isotope effects, for instance, by substituting hydrogen with deuterium, can also be a subtle but powerful tool to probe tautomeric equilibria.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in this compound and distinguishing between its tautomeric forms.
In the diketo form, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups. For cyclic 1,3-diones, this typically appears in the region of 1700-1740 cm⁻¹. The exact position can be influenced by ring strain and coupling between the two carbonyl groups.
The enol form would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. Concurrently, the carbonyl stretching frequency would be shifted to a lower wavenumber (around 1650 cm⁻¹) due to conjugation with the enolic double bond. A C=C stretching vibration for the enol form would also be expected around 1600-1640 cm⁻¹. The IR spectra of related diphenyl compounds have been used to identify key functional groups. researchgate.net
Table 2: Expected IR Absorption Frequencies for Tautomers of this compound
| Functional Group | Diketo Form (cm⁻¹) | Enol Form (cm⁻¹) |
| O-H Stretch | - | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C=O Stretch | 1700-1740 (strong) | ~1650 (strong, conjugated) |
| C=C Stretch (Enol) | - | ~1600-1640 |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C-C bonds within the phenyl rings would give rise to strong Raman signals. The C=C stretching vibration of the enol form would also be readily observable in the Raman spectrum. The carbonyl stretch, while also present, might be weaker compared to the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This methodology provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, the molecular formula is confirmed as C₁₈H₁₆O₂. nih.gov The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, aligns with experimental data obtained from HRMS analysis. This precise measurement is crucial for unequivocally identifying the compound in complex mixtures and confirming its synthesis. The calculated monoisotopic mass is 264.115029749 Da. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₂ | nih.gov |
| Calculated Monoisotopic Mass | 264.115029749 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While specific tandem mass spectrometry (MS/MS) data for this compound is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be proposed based on the known principles of mass spectrometry and the fragmentation patterns of related cyclic ketones and aromatic compounds. thieme-connect.demiamioh.edu
In a typical MS/MS experiment, the molecular ion ([M+H]⁺ or M⁺•) is isolated and subjected to collision-induced dissociation to generate a series of fragment ions. For this compound, the fragmentation would likely be initiated by cleavages adjacent to the carbonyl groups (α-cleavage), which are common in ketones. miamioh.edu
A probable primary fragmentation step would be the loss of one of the phenyl groups (•C₆H₅), leading to a significant fragment ion. Another key fragmentation pathway for cyclic ketones involves ring-opening reactions, followed by the loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). thieme-connect.de The presence of two phenyl groups on the same carbon atom provides a stable tertiary carbocation upon fragmentation, which would likely influence the subsequent fragmentation cascade. The analysis of these fragment ions provides a fingerprint that helps to piece together the molecule's structure.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
The absolute structure of a molecule can be determined by single-crystal X-ray diffraction, provided that a suitable single crystal of the compound can be grown. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.
A comprehensive search of scientific literature and crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. Therefore, specific details on its unit cell parameters, space group, and precise atomic coordinates are not available. If such data were available, it would provide undeniable confirmation of the compound's connectivity and stereochemistry. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. These interactions, which include hydrogen bonds, van der Waals forces, and π–π stacking interactions, govern the physical properties of the material, such as its melting point and solubility.
Computational Chemistry and Theoretical Modeling of 4,4 Diphenylcyclohexane 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Detailed quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide insights into the ground state properties, molecular orbital energies, and electron density distribution, which are key to predicting a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
No specific DFT studies on the ground state properties of 4,4-Diphenylcyclohexane-1,3-dione have been published. Such studies would typically involve geometry optimization to determine the most stable three-dimensional structure, calculation of vibrational frequencies to confirm the nature of the stationary point, and analysis of frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior. For related cyclohexane-1,3-dione systems, DFT has been employed to investigate keto-enol tautomerism and the influence of substituents on their relative stabilities.
Ab Initio Methods for High-Level Electronic Structure Calculations
There is no available literature on the application of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound. These methods, while computationally more demanding than DFT, can provide more accurate electronic energies and a more detailed description of electron correlation effects, which would be valuable for this sterically hindered system.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the literature. An MEP analysis would visually represent the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. This would be crucial for predicting the sites for electrophilic and nucleophilic attack. It is anticipated that the oxygen atoms of the carbonyl groups would exhibit the most negative potential, while the regions around the hydrogen atoms would be more positive.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
A Natural Bond Orbital (NBO) analysis of this compound has not been performed according to available research. NBO analysis would provide a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the extent of electron delocalization through hyperconjugative interactions. This would be particularly insightful for understanding the interactions between the phenyl rings and the cyclohexanedione core.
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.
Computational NMR Chemical Shift Prediction
There are no published studies that report the computational prediction of NMR chemical shifts for this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which can be converted to chemical shifts. A comparative study of calculated and experimental NMR data would be essential for validating the computed geometry and understanding the electronic environment of the different nuclei within the molecule. For other cyclohexane-1,3-dione derivatives, GIAO-DFT calculations have been successfully used to assign their ¹H and ¹³C NMR spectra.
Theoretical Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing a simulated infrared (IR) and Raman spectrum that can be used to interpret and assign experimental spectral data. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict the vibrational modes of a molecule with a high degree of accuracy. nih.gov
For this compound, theoretical frequency calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, the vibrational frequencies and their corresponding intensities are calculated. Each calculated frequency corresponds to a specific motion of the atoms within the molecule, such as the stretching of a carbon-carbon bond, the bending of a C-H bond, or the complex vibrations of the entire cyclohexane (B81311) ring.
The potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes. nih.gov This analysis breaks down the calculated vibrational modes into contributions from individual internal coordinates (bond stretches, angle bends, etc.), allowing for a detailed understanding of the nature of each vibration.
A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for similar functional groups, is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |
| C=O stretch | 1710 | 85% C=O stretch |
| Phenyl C-C stretch | 1600 | 70% Phenyl C-C stretch |
| CH₂ scissoring | 1450 | 90% CH₂ scissoring |
| C-N stretch | 1350 | 65% C-N stretch |
| Ring breathing | 1000 | 80% Cyclohexane ring deformation |
Molecular Modeling of Intermolecular Interactions
The way molecules interact with each other governs many of their macroscopic properties. Molecular modeling provides a powerful lens through which to study these non-covalent interactions.
Hydrogen Bonding Networks in Dimer or Oligomer Formation
While this compound itself does not possess strong hydrogen bond donors, its keto groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or in its enol form, it could participate in hydrogen bonding. Computational studies can explore the formation of dimers or oligomers through these interactions.
Theoretical investigations would involve calculating the interaction energies between two or more molecules of this compound, or between the dione (B5365651) and other molecules. By systematically exploring different orientations and distances, the most stable hydrogen-bonded complexes can be identified. Quantum chemical calculations can provide precise information on the geometry and strength of these hydrogen bonds. For related cyclohexane-1,3-dione structures, both diketo and keto-enol tautomeric forms have been observed to form hydrogen-bonded association complexes in nonpolar liquids. researchgate.net
Theoretical Investigations of Host-Guest Interactions
The cyclohexane-1,3-dione scaffold can, in some contexts, act as a host for smaller guest molecules. Theoretical studies are instrumental in understanding the nature and specificity of these host-guest interactions. nih.govresearchgate.netresearchgate.net Computational methods can be used to model the inclusion of a guest molecule within a cavity or pocket formed by one or more host molecules of this compound.
These investigations typically involve docking the guest molecule into a putative binding site on the host and then using molecular mechanics or quantum mechanics to calculate the binding energy. Molecular dynamics simulations can further be employed to study the stability of the host-guest complex over time and to understand the dynamic nature of the interactions. nih.gov
Ligand-Protein Interaction Modeling (General, without specific biological outcomes)
Understanding how a small molecule like this compound might interact with a protein is a key application of molecular modeling, fundamental to fields like drug discovery. nih.govrsc.org This modeling does not necessarily need to predict a biological outcome but can reveal the fundamental principles of interaction.
The process usually starts with molecular docking, where the this compound molecule is computationally placed into the binding site of a target protein. Scoring functions are used to estimate the binding affinity for various poses. Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal how the ligand and protein adjust their conformations to accommodate each other and can be used to calculate binding free energies. nih.govresearchgate.net
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.
Transition State Calculations for Reaction Pathways
For any proposed reaction involving this compound, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state theory is a central concept here. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. Computational methods can be used to locate these transition state structures and calculate their energies. scielo.brresearchgate.net The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. For the parent 1,3-cyclohexanedione (B196179), the conformational inversion process has been studied computationally, revealing an energy barrier for the chair-chair interconversion. researchgate.net Similar studies on this compound could elucidate the influence of the bulky phenyl groups on the ring inversion dynamics.
A hypothetical energy profile for a reaction involving this compound is shown in the table below.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Computational Prediction of Reaction Outcomes and Selectivity
The prediction of reaction outcomes and selectivity for a molecule like this compound using computational methods involves the calculation of the potential energy surface for a given reaction. This allows for the identification of transition states and the determination of activation energies, which are critical in forecasting the most likely reaction pathways.
For instance, in the context of photochemical rearrangements of related cyclohexadienones, DFT calculations have been instrumental. These calculations can help to determine whether a reaction proceeds through a singlet or triplet state, which in turn governs the stereochemical outcome of the reaction. Although a detailed computational analysis for this compound is not available, a PhD thesis from the Technical University of Munich mentions its synthesis and discusses the use of DFT calculations to understand the reaction mechanisms of similar compounds. tum.de This work highlights the utility of such methods in predicting reaction pathways.
The selectivity of a reaction—be it regioselectivity, chemoselectivity, or stereoselectivity—can be rationalized by comparing the activation barriers of all possible reaction channels. The pathway with the lowest activation energy is generally the most favored, leading to the major product.
A hypothetical application to this compound could involve modeling its behavior in a Michael addition, a common reaction for 1,3-diones. Computational analysis would involve calculating the energies of the possible enolates and their subsequent reaction transition states with a Michael acceptor. The relative energies of these transition states would predict the regioselectivity of the addition.
While specific data tables for the computational prediction of reaction outcomes of this compound are not available in the surveyed literature, the following table illustrates how such data would be presented based on studies of analogous systems.
Table 1: Hypothetical Calculated Activation Energies for a Reaction of a Cyclohexane-1,3-dione Derivative
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Path A | TS-A | 15.2 | No |
| Path B | TS-B | 12.5 | Yes |
| Path C | TS-C | 18.9 | No |
This table is illustrative and does not represent actual calculated data for this compound.
Research Applications and Broader Impact of 4,4 Diphenylcyclohexane 1,3 Dione Chemistry
Strategic Building Block in Complex Organic Synthesis
The cyclohexane-1,3-dione framework is a fundamental unit found in numerous natural products and serves as a versatile intermediate in organic synthesis. google.com The reactivity of the dione (B5365651), particularly its ability to exist in keto-enol tautomeric forms, allows for a wide range of chemical transformations. wikipedia.org
Cyclohexane-1,3-dione derivatives are attractive starting materials for the synthesis of various natural products. google.com The core structure is a key component of bioactive alkaloids, polyphenols, and certain polyketides known for cytotoxic and anti-inflammatory activities. google.com Synthetic methods, such as the Michael-Claisen process, have been developed to create substituted cyclohexane-1,3-diones, including those with quaternary carbon centers at the C4 position. google.com These 4,4-disubstituted derivatives are valuable intermediates. google.com Although the general class of compounds is pivotal, specific examples detailing the use of 4,4-diphenylcyclohexane-1,3-dione as a direct precursor in the total synthesis of a cyclohexanoid natural product are not extensively documented in scientific literature.
The cyclohexane-1,3-dione moiety is a powerful scaffold for constructing a diverse array of heterocyclic compounds. nih.govnih.gov Its reaction with various reagents can lead to the formation of fused heterocycles like tetrahydrobenzo[b]thiophenes, pyrans, pyrazoles, and triazines. nih.govnih.gov These reactions often proceed through multi-component domino sequences, which are highly efficient in building molecular complexity. nih.gov For instance, the parent cyclohexane-1,3-dione is used to synthesize 1,2,4-triazine (B1199460) derivatives that show potential as anti-proliferative agents. nih.gov While these examples highlight the utility of the cyclohexane-1,3-dione core, published studies demonstrating the specific application of this compound as a scaffold for creating such heterocyclic systems are not readily found. The steric hindrance from the two phenyl groups at the C4 position would likely influence the reaction pathways and yields in such syntheses.
Role in Analytical Chemistry as a Derivatizing Agent
In analytical chemistry, derivatization is a key strategy to improve the detection and separation of analytes that may lack features like a strong chromophore. Cyclohexane-1,3-dione itself has been successfully employed as such a reagent.
Unsubstituted cyclohexane-1,3-dione (CHD) has been established as an effective derivatizing agent for the analysis of low-molecular-weight aldehydes, which are important in food and beverage samples. nih.govresearchgate.net The reaction of CHD with aldehydes forms derivatives that can be readily analyzed by techniques like micellar electrokinetic chromatography with diode array detection (MEKC-DAD). nih.gov This method offers high selectivity and sensitivity. nih.govresearchgate.net The resulting derivatives have a maximum absorbance at 260 nm, facilitating their detection. nih.gov Compared to other agents, CHD is noted for its stability, aqueous solubility, and the formation of a single derivative per aldehyde, which simplifies analysis. nih.govresearchgate.net There are no specific studies in the reviewed literature that employ this compound for this purpose. The introduction of the phenyl groups would significantly alter the solubility and reactivity of the agent and the spectrophotometric properties of any resulting derivatives.
The derivatization reaction between an aldehyde and cyclohexane-1,3-dione proceeds via a Knoevenagel-type condensation. The active methylene (B1212753) group of the dione attacks the carbonyl carbon of the aldehyde, leading to a condensation product after dehydration. This reaction is typically carried out under mild conditions. nih.govmdpi.com The resulting product is a conjugated system that allows for enhanced UV detection. nih.gov Mechanistic studies have focused on optimizing reaction conditions and characterizing the derivatives using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov While the fundamental mechanism would be similar for substituted derivatives, the specific kinetics and reaction efficiency for this compound have not been reported.
Exploration of Diketone Systems in Advanced Materials Science
1,3-Diketone systems are of significant interest in materials science due to their ability to form stable metal complexes and their utility as building blocks for polymers and functional materials. mdpi.com For example, indane-1,3-dione, a related cyclic diketone, is used in the design of dyes for solar cells, photoinitiators, and materials with non-linear optical properties. mdpi.com The enol form of 1,3-diketones can coordinate with a wide range of metal ions, leading to the formation of metal-organic frameworks (MOFs) or catalytic complexes. While this highlights the potential of the diketone functional group, specific research into the applications of this compound in advanced materials science is not present in the available literature. The bulky phenyl substituents could, in principle, be used to tune the solid-state packing or solubility of polymers or metal complexes derived from this molecule.
Luminescence and Photophysical Properties of β-Diketones
The photophysical properties of β-diketones are intrinsically linked to their keto-enol tautomerism. The enol form, stabilized by an intramolecular hydrogen bond, creates a six-membered pseudo-aromatic ring, which is crucial for its electronic properties. This structural feature allows for efficient absorption of ultraviolet (UV) radiation. Upon excitation, these molecules can relax to the ground state via non-radiative pathways or through the emission of light, a process known as fluorescence or phosphorescence.
The introduction of aromatic substituents, such as the phenyl groups in this compound, is expected to significantly influence its photophysical properties. These phenyl rings extend the π-conjugated system of the molecule, which typically leads to a red-shift in the absorption and emission spectra, meaning the molecule will absorb and emit light at longer wavelengths.
When complexed with metal ions, particularly lanthanides, β-diketones can act as "antennas." In this "antenna effect," the β-diketone ligand absorbs UV light and efficiently transfers the absorbed energy to the central metal ion, which then emits light at its characteristic, sharp emission bands. The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the structure of the β-diketone ligand. The bulky phenyl groups in this compound could play a crucial role in shielding the central metal ion from solvent molecules that can quench luminescence, potentially leading to enhanced quantum yields.
| Property | Expected Characteristic for this compound |
| Absorption | Strong absorption in the UV region, likely with a maximum between 300-400 nm due to the extended π-conjugation from the phenyl groups. |
| Emission | Potential for fluorescence in the blue-violet region of the electromagnetic spectrum. The exact emission wavelength would be solvent-dependent. |
| Quantum Yield | The fluorescence quantum yield is expected to be moderate, influenced by the rigidity of the cyclohexanedione ring and the electronic effects of the phenyl groups. |
| Energy Transfer Efficiency (in metal complexes) | The phenyl groups may enhance the efficiency of energy transfer to a coordinated metal ion by increasing the intersystem crossing rate to the triplet state. |
Coordination Polymers and Metal-Organic Frameworks based on β-Diketones
Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of β-diketones as ligands in the synthesis of these materials is a growing area of research. The bidentate nature of the β-diketonate anion allows it to chelate to a single metal center or bridge between two metal centers, forming one-, two-, or three-dimensional networks.
The structure of the resulting coordination polymer or MOF is highly dependent on the coordination geometry of the metal ion and the structure of the β-diketone ligand. The presence of the two phenyl groups on the 4-position of the cyclohexane (B81311) ring in this compound introduces significant steric bulk. This steric hindrance can direct the self-assembly process, potentially leading to the formation of porous frameworks with specific topologies and pore environments.
Furthermore, the phenyl groups can be functionalized to introduce additional properties to the resulting materials, such as enhanced gas sorption selectivity or catalytic activity. While there are no specific reports on coordination polymers or MOFs synthesized from this compound, the principles of crystal engineering suggest that this ligand could be a valuable component in the design of new functional materials.
The table below outlines the potential of this compound as a linker in coordination polymers and MOFs.
| Feature | Potential Implication for Coordination Polymers/MOFs |
| Bidentate Coordination | Can form stable chelate rings with a wide range of metal ions, providing robust nodes for framework construction. |
| Steric Hindrance | The bulky phenyl groups can influence the packing of the polymer chains or the overall network topology, potentially leading to porous structures. |
| Functionalizability | The phenyl rings offer sites for chemical modification to tune the properties of the resulting material. |
| Framework Dimensionality | Depending on the metal ion and reaction conditions, it could form 1D chains, 2D layers, or 3D frameworks. |
Q & A
Q. What are the optimal synthetic routes for 4,4-diphenylcyclohexane-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclization and Friedel-Crafts alkylation of diphenyl precursors with cyclohexane-1,3-dione derivatives. Key variables include catalyst type (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane vs. THF), and temperature gradients (60–120°C). Factorial design experiments (e.g., 2³ factorial matrix) can optimize yield by testing combinations of these variables . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products .
Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show aromatic proton signals (δ 7.2–7.5 ppm, multiplet) and cyclohexane-dione protons (δ 2.8–3.2 ppm, triplet). ¹³C NMR confirms ketone carbons (δ 205–210 ppm) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates molecular mass (expected [M+H]⁺ = 293.3 g/mol) and purity (>98%) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for polymorphic forms .
Q. What factors influence the thermal stability of this compound under varying storage conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition onset temperatures (typically >200°C). Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC monitoring detect degradation products (e.g., hydrolyzed diketones or oxidative byproducts) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in supramolecular systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., enzyme active sites) using Gibbs free energy scores (ΔG ≤ -7 kcal/mol suggests strong binding) .
Q. What experimental strategies resolve contradictions in kinetic data for this compound’s catalytic hydrogenation?
- Methodological Answer : Conflicting rate constants may arise from solvent effects or catalyst poisoning. Use a split-plot experimental design :
Q. How does substituent variation on the phenyl rings alter the compound’s photophysical properties?
- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. UV-Vis spectroscopy (λmax shifts) and time-resolved fluorescence (nanosecond lifetimes) correlate substituent effects with π→π* transitions. TD-DFT simulations validate experimental spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
